molecular formula C12H23NO2 B8804918 n,n-Dibutyl-3-oxobutanamide CAS No. 2235-47-4

n,n-Dibutyl-3-oxobutanamide

Cat. No. B8804918
M. Wt: 213.32 g/mol
InChI Key: QYIYWUBFHJEWPO-UHFFFAOYSA-N
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Patent
US05827881

Procedure details

A! A mixture of ethyl acetoacetate (50 g, 0.38 mole) and dibutylamine (49.65 g, 0.38 mole) was heated to 150° C. for one day. After cooling, the reaction mixture was taken up in 500 ml of ethyl ether and washed with 200 ml of 1N HCl and 200 ml of water. The ether phase was anhydrified over sodium sulfate, and evaporated to dryness thus yielding 86.7 g of a crude which was distilled under vacuum to give 54.86 g (yield: 67%) of N,N-dibutyl-3-oxo-butanamide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
49.65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH3:13]>C(OCC)C>[CH2:10]([N:14]([CH2:15][CH2:16][CH2:17][CH3:18])[C:1](=[O:7])[CH2:2][C:3](=[O:4])[CH3:5])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
49.65 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with 200 ml of 1N HCl and 200 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
thus yielding 86.7 g of a crude which
DISTILLATION
Type
DISTILLATION
Details
was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C(CC(C)=O)=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 54.86 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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